2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide
Description
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide is a pyrazolo-triazine derivative featuring a 4-bromophenyl substituent at position 2 of the heterocyclic core and an N-(2-methylphenyl)acetamide side chain.
Properties
CAS No. |
1326866-96-9 |
|---|---|
Molecular Formula |
C20H16BrN5O2 |
Molecular Weight |
438.285 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H16BrN5O2/c1-13-4-2-3-5-16(13)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-6-8-15(21)9-7-14/h2-10,12H,11H2,1H3,(H,23,27) |
InChI Key |
KQGANSSIHPZIFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 452.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core with a bromophenyl substituent that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.3 g/mol |
| CAS Number | 1326901-35-2 |
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the bromophenyl group is believed to enhance these effects through interactions with specific cellular pathways.
- Case Study : A study published in Pharmaceutical Research demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives inhibited the proliferation of human cancer cells by targeting key signaling pathways involved in cell survival and proliferation .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Pyrazolo derivatives have shown activity against several viruses by disrupting viral replication processes.
- Research Findings : A recent study highlighted that certain pyrazolo derivatives could inhibit the replication of influenza viruses in vitro by interfering with viral RNA synthesis .
Enzymatic Inhibition
Enzymatic inhibition is another area where this compound shows promise. It has been reported that pyrazolo derivatives can act as inhibitors for various enzymes involved in disease processes.
- Example : The inhibition of protein kinases has been noted as a significant mechanism through which these compounds exert their biological effects. Inhibitors targeting specific kinases can lead to altered signaling pathways that are crucial for cancer cell survival .
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
- Inhibition of Signaling Pathways : By inhibiting pathways such as PI3K/Akt or MAPK/ERK, the compound can effectively reduce tumor growth and metastasis.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The pyrazolo[1,5-d][1,2,4]triazin-4-one core is conserved across analogs, but substituents at position 2 of the triazine ring and the acetamide side chain vary significantly:
*Assumed formula based on structural analogy.
Key Observations :
- Bromine vs. Ethoxy/Methoxy : Bromine (atomic mass ~80) contributes significantly to molecular weight and lipophilicity compared to ethoxy (-OC2H5) or methoxy (-OCH3) groups. This may enhance membrane permeability but reduce aqueous solubility .
Pharmacological Implications
Though direct bioactivity data for the target compound is unavailable, structural analogs provide clues:
- Kinase Inhibition : Pyrazolo-triazine derivatives are explored for kinase modulation; bromine’s electron-withdrawing effects may enhance binding to ATP pockets .
- Solubility vs. Permeability : Methoxy/ethoxy groups in and improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
